molecular formula C4H10N2 B3195974 1-甲基咪唑烷 CAS No. 942593-10-4

1-甲基咪唑烷

货号 B3195974
CAS 编号: 942593-10-4
分子量: 86.14 g/mol
InChI 键: VGYLMOJQAHXYCK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Methylimidazolidine is a chemical compound with the CAS Number: 942593-10-4 . It has a molecular weight of 86.14 . The IUPAC name for this compound is 1-methylimidazolidine .


Molecular Structure Analysis

The InChI code for 1-Methylimidazolidine is 1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

1-Methylimidazolidine is a liquid at room temperature . It is stored in a refrigerator . The exact density, boiling point, and melting point are not available .

科学研究应用

腐蚀抑制

1-甲基咪唑烷及其衍生物已被研究作为潜在的腐蚀抑制剂。例如,一项研究探讨了 1-(2-乙基氨基)-2-甲基咪唑烷(以及其他咪唑啉)在酸性介质中作为腐蚀抑制剂的效率。研究结果突出了不同咪唑啉在这种情况下的不同效率 (Cruz, Martinez, Genescà, & García-Ochoa, 2004)

药物应用

1-甲基咪唑烷的衍生物,如 1-甲基-2-硫代咪唑烷-4-酮,因其药物应用而受到研究。例如,这种化合物因其与碘形成配合物的特性而被研究其治疗甲状腺功能亢进的潜力 (Tavakol, Hadadi, & Roohi, 2012)

抗菌剂

由 1-芳基咪唑烷-2-硫酮合成的 1-芳基-2-甲基硫代咪唑啉等化合物已显示出作为抗菌剂的潜力。这些化合物在实验室研究中表现出有效的抗菌活性 (Sztanke 等人,2006)

生物碱类似物的合成

已经探索了 5-氨基-3-甲基咪唑烷-2,4-二酮的合成及其在合成咪唑生物碱 naamidine A 和 G 的类似物中的应用。这表明 1-甲基咪唑烷衍生物在合成复杂有机结构中的潜在应用 (Witchard & Watson, 2010)

反渗透膜开发

相关化合物 1-甲基咪唑已被用作高性能反渗透膜开发中的添加剂。这证明了此类化合物在改善水净化技术中的应用 (Yingying 等人,2020)

作用机制

安全和危害

The safety information for 1-Methylimidazolidine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

属性

IUPAC Name

1-methylimidazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-6-3-2-5-4-6/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYLMOJQAHXYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylimidazolidine
Reactant of Route 2
1-Methylimidazolidine
Reactant of Route 3
Reactant of Route 3
1-Methylimidazolidine
Reactant of Route 4
Reactant of Route 4
1-Methylimidazolidine
Reactant of Route 5
1-Methylimidazolidine
Reactant of Route 6
Reactant of Route 6
1-Methylimidazolidine

Q & A

Q1: What is the significance of the chemical shift observed in the C=S carbon resonance in 1-methylimidazolidine-2-thione complexes?

A1: The significant shift observed in the 13C NMR spectra of 1-methylimidazolidine-2-thione complexes, specifically at the C=S carbon resonance, suggests that the sulfur atom in the thiocarbonyl group (C=S) is the primary binding site for metal ions like zinc. [] This interaction influences the electron density around the carbon atom, leading to the observed chemical shift.

Q2: How does the structure of 2·2MeCN differ from typical cadmium thiolate complexes?

A2: In the crystal structure of 2·2MeCN (where MIMZ is 1-methylimidazolidine-2-thione), the [Cd(MIMZ)4]2+ cation exhibits an unusual conformation. Two of the 1-methylimidazolidine-2-thione rings within the cation adopt parallel planes that overlap. This arrangement is further stabilized by the presence of tetraphenylborate (BPh4-) anions, which form "aryl boxes" encapsulating the parallel rings. [] This unique packing arrangement highlights the influence of intermolecular interactions on the structural features of these complexes.

Q3: How does the reactivity of copper (I) and copper (II) differ with 1-methylimidazoline-2-thione?

A3: Research indicates distinct reactivity patterns between copper (I) and copper (II) towards 1-methylimidazoline-2-thione. Copper (I) salts, in the presence of 1-methylimidazoline-2-thione, facilitate its transformation into 1,1′-dimethyl-2,2′-diimidazolyl sulfide through C-S bond cleavage and C-N bond formation. This resulting thioether then coordinates with in situ formed copper (II) to generate six-coordinate N,N-chelated octahedral complexes. [] This suggests copper (II) might be the more stable oxidation state when complexed with the transformed thioether ligand.

Q4: Can 1-methylimidazolidine-2-thione be used as a ligand in gold(I) complexes? What types of interactions are observed?

A4: Yes, 1-methylimidazolidine-2-thione can act as a ligand in gold(I) complexes. Studies on bis(1-methylimidazolidine-2-thione-κS2)gold(I) bis(4-iodobenzenesulfonyl)amide reveal that the gold atom coordinates to the sulfur atom of the thione ligand. Interestingly, the crystal structure demonstrates the presence of various secondary interactions, including N–H···O hydrogen bonds, and weaker C–H···X (X = O, I, or S), Au···I, and I···I contacts. [] These interactions contribute to the overall stability and packing arrangement within the crystal lattice.

Q5: What is the metabolic fate of 1-methylhydantoin (1-methylimidazolidine-2,4-dione) in mammals?

A5: The primary metabolic pathway of 1-methylhydantoin (1-methylimidazolidine-2,4-dione) involves a two-step oxidation process. First, it is oxidized to 5-hydroxy-1-methylhydantoin (5-hydroxy-1-methylimidazolidine-2,4-dione). [] This step is stereoselective, implying enzymatic involvement. The second oxidation converts 5-hydroxy-1-methylhydantoin to 1-methylparabanic acid. Subsequently, 1-methylparabanic acid undergoes regioselective ring-opening to yield methyloxaluric acid. [] Additionally, minor oxidative pathways lead to the formation of sarcosine and parabanic acid.

Q6: Does NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione) show promise in treating chronic kidney disease?

A6: Research suggests that NZ-419 (5-hydroxy-1-methylimidazolidine-2,4-dione), an intrinsic antioxidant, holds potential as a therapeutic agent for chronic kidney disease (CKD). Studies using adenine-loaded rat models, mimicking CKD stages 3 and 4, demonstrated that oral administration of NZ-419 effectively prevented disease progression. [] The treatment significantly inhibited creatinine clearance decline, mitigated oxidative stress markers (serum methylguanidine, serum albumin), and improved renal function parameters. [, ] These findings underscore the potential therapeutic benefits of NZ-419 for managing CKD.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。